![molecular formula C16H15N3O2S B258420 2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B258420.png)
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ML-18 and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ML-18 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, ML-18 has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
ML-18 has been shown to have a variety of biochemical and physiological effects. In addition to its potential applications in the treatment of cancer and neurodegenerative diseases, ML-18 has also been studied for its potential applications in the treatment of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ML-18 in lab experiments is that it has been extensively studied and characterized. Additionally, ML-18 has been shown to have a variety of potential applications in scientific research. However, one limitation of using ML-18 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research involving ML-18. One area of research that has shown promise is in the development of new cancer treatments. Additionally, ML-18 may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of ML-18 and to explore its potential applications in scientific research.
Synthesemethoden
The synthesis of ML-18 involves the reaction of 3-cyano-6-methyl-2-pyridinethiol with 2-methoxyphenylacetic acid chloride. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
ML-18 has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the treatment of cancer. ML-18 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ML-18 has been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
|---|---|
Molekularformel |
C16H15N3O2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c1-11-7-8-12(9-17)16(18-11)22-10-15(20)19-13-5-3-4-6-14(13)21-2/h3-8H,10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
ZYEJLFKCEOQIAA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



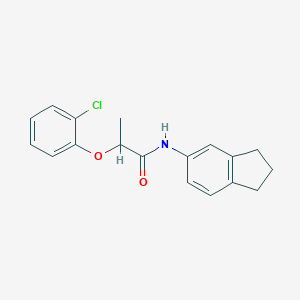
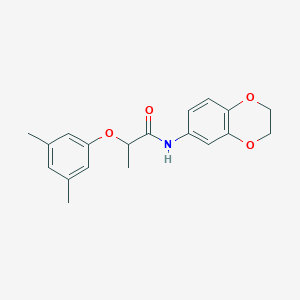
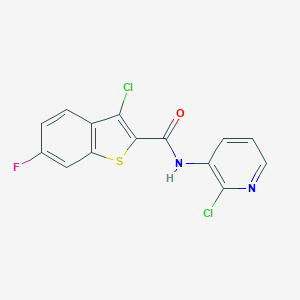
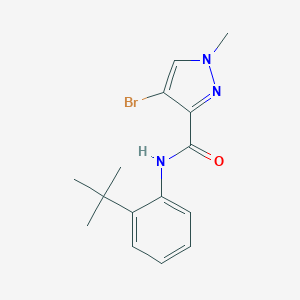
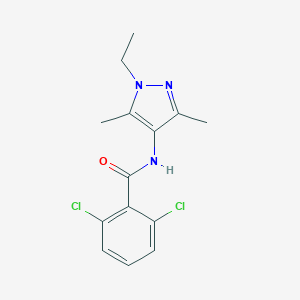
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B258343.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B258344.png)
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
![N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B258357.png)
![N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B258359.png)
![Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258360.png)
![2-[[5-Benzyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B258362.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B258364.png)
![Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate](/img/structure/B258366.png)